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Compound of Interest

Compound Name: 2-Methyltetrahydropyran

Cat. No.: B156201

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Methyltetrahydropyran (also known as 2-methyloxane), a heterocyclic compound of interest
in various chemical and pharmaceutical applications. This document compiles and presents
nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along
with detailed experimental protocols for data acquisition. The information is structured to serve
as a valuable resource for compound identification, characterization, and quality control.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-Methyltetrahydropyran.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR) Data

A complete, experimentally verified *H NMR dataset with full assignment of chemical shifts,
multiplicities, and coupling constants for 2-Methyltetrahydropyran is not readily available in
publicly accessible databases. The expected chemical shifts for protons in similar cyclic ether
environments are generally in the range of 3.4-4.5 ppm for hydrogens on carbons adjacent to
the ether oxygen and 1.2-1.9 ppm for other ring protons.[1][2][3][4] The methyl group protons
would be expected at a higher field (lower ppm). For precise structural elucidation, it is
recommended to acquire experimental *H NMR data.
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13C NMR (Carbon-13 NMR) Data

The 3C NMR spectrum of 2-Methyltetrahydropyran in CDCIs shows distinct signals for each

of the six carbon atoms.[5]

Carbon Atom

Chemical Shift (8) in ppm

Cc2 72.8
C6 67.8
C4 32.7
C3 26.5
C5 23.4
CHs 22.1

Infrared (IR) Spectroscopy

The infrared spectrum of 2-Methyltetrahydropyran is characterized by the presence of a

strong C-O stretching vibration, a hallmark of ether compounds.[6][7]

Wavenumber (cm~12) Assignment Intensity
2970 - 2850 C-H stretching (alkane) Strong
1465 C-H bending (alkane) Medium
1100 - 1050 C-O stretching (ether) Strong

Mass Spectrometry (MS)

The electron ionization mass spectrum of 2-Methyltetrahydropyran provides key information

about its molecular weight and fragmentation pattern.[8]
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miz Relative Intensity (%) Assighment

100 ~20 Molecular lon [M]*
85 100 [M - CHs]*

57 ~80 [CaHo]*

43 ~75 [C3H7]*

41 ~60 [CsHs]*

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data
presented. These should be adapted and optimized based on the specific instrumentation and
experimental requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

o

Accurately weigh 5-10 mg of 2-Methyltetrahydropyran for tH NMR and 20-50 mg for 13C
NMR.

o

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.qg.,
Chloroform-d, CDCIs) in a clean, dry vial.

Transfer the solution to a 5 mm NMR tube.

o

[¢]

For quantitative analysis, a known amount of an internal standard such as
tetramethylsilane (TMS) can be added.

e Instrument Setup:
o Insert the NMR tube into the spectrometer's probe.
o Lock the spectrometer on the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity and resolution.
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o Tune and match the probe to the appropriate nucleus (*H or 13C).

o Data Acquisition:

o 'HNMR:

Set the spectral width (e.g., -2 to 12 ppm).

Use a standard pulse sequence (e.g., zg30).

Set the number of scans (typically 8-16 for a moderately concentrated sample).

Set an appropriate relaxation delay (e.g., 1-2 seconds).
o 133C NMR:

» Set a wider spectral width (e.g., 0 to 220 ppm).

» Use a proton-decoupled pulse sequence.

» Increase the number of scans significantly (e.g., 1024 or more) due to the low natural
abundance of 13C.

» Data Processing:

o

Apply a Fourier transform to the acquired Free Induction Decay (FID).

[¢]

Phase the spectrum to obtain pure absorption peaks.

Calibrate the chemical shift scale using the solvent peak or an internal standard (TMS at
0.00 ppm).

[¢]

[e]

Integrate the signals in the *H NMR spectrum.

Infrared (IR) Spectroscopy

e Sample Preparation:

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156201?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Liquid Film (for neat liquids): Place a drop of 2-Methyltetrahydropyran between two salt
plates (e.g., NaCl or KBr).

o Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCls, CSz2). The
concentration will depend on the path length of the cell.

e Instrument Setup:

o Record a background spectrum of the empty sample holder (for liquid film) or the solvent-
filled cell.

o Data Acquisition:
o Place the prepared sample in the instrument's sample compartment.

o Acquire the sample spectrum over the desired wavenumber range (typically 4000-400
cm™1).

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

e Sample Introduction:

o Introduce a small amount of 2-Methyltetrahydropyran into the mass spectrometer. For
volatile liquids, a direct injection or a gas chromatography (GC) inlet system is commonly
used.

¢ lonization:

o Utilize Electron lonization (El) at a standard energy of 70 eV to generate the molecular ion
and fragment ions.

e Mass Analysis:

o The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer
(e.g., quadrupole, time-of-flight).
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e Detection:

o The separated ions are detected, and their abundance is recorded to generate the mass

spectrum.
» Data Analysis:
o Identify the molecular ion peak.

o Analyze the fragmentation pattern to deduce the structure of the molecule. The
fragmentation of ethers often involves a-cleavage (cleavage of the C-C bond adjacent to
the oxygen) and the loss of alkyl radicals.[9][10]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow of using different spectroscopic
techniques to elucidate the structure of 2-Methyltetrahydropyran.

Spectroscopic Analysis of 2-Methyltetrahydropyran

Spectroscopic Techniques

NMR Spectroscopy IR Spectroscopy

Derived Structural Information

Proton & Carbon
Environments,
Connectivity

Functional Groups Molecular Weight,
(C-O Ether Linkage) Fragmentation Pattern

2-Methyltetrahydropyran
Structure

Click to download full resolution via product page

Spectroscopic analysis workflow for 2-Methyltetrahydropyran.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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